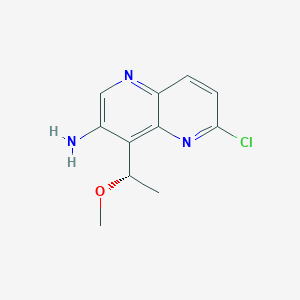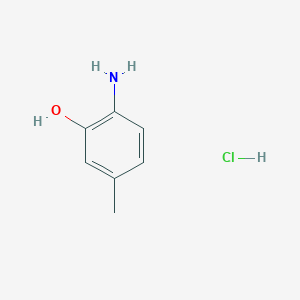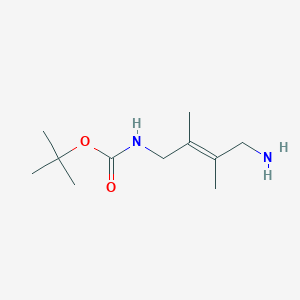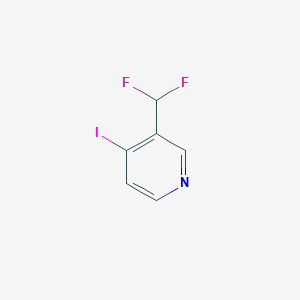
3-(Difluoromethyl)-4-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-4-iodopyridine is a compound of significant interest in the field of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into pyridine frameworks can modulate biological and physiological activities, enhancing properties like lipophilicity, bioavailability, and metabolic stability
Vorbereitungsmethoden
One common method is the direct C-H difluoromethylation of pyridines, which can be achieved through a radical process using oxazino pyridine intermediates . This method allows for regioselective meta- and para-difluoromethylation, which can be switched by in situ transformation of oxazino pyridines to pyridinium salts upon acid treatment . Industrial production methods often involve metal-catalyzed cross-couplings and nucleophilic difluoromethylation pathways .
Analyse Chemischer Reaktionen
3-(Difluoromethyl)-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions are commonly used to introduce different functional groups into the pyridine ring.
Common reagents used in these reactions include palladium catalysts, difluoromethylating agents, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used but often include difluoromethylated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-4-iodopyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-4-iodopyridine involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to mimic these functional groups in biological systems . This interaction can modulate enzyme activity, receptor binding, and other molecular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-4-iodopyridine can be compared with other difluoromethylated pyridines and related compounds:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of fungicides.
Difluoromethylated heterocycles: These compounds share similar properties and applications but differ in their specific structures and reactivities.
N-Difluoromethyl amides: These compounds are used in medicinal and agrochemistry, highlighting the versatility of the difluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and biological activity compared to other difluoromethylated compounds .
Eigenschaften
Molekularformel |
C6H4F2IN |
|---|---|
Molekulargewicht |
255.00 g/mol |
IUPAC-Name |
3-(difluoromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H4F2IN/c7-6(8)4-3-10-2-1-5(4)9/h1-3,6H |
InChI-Schlüssel |
DEJXYHIJIAIDAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


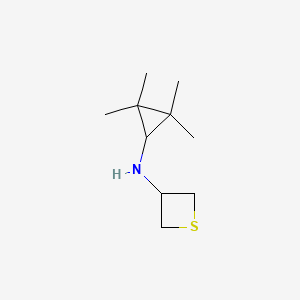

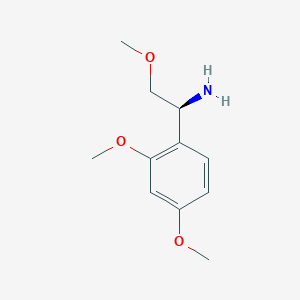


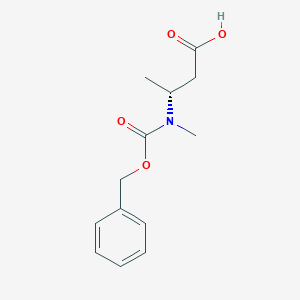
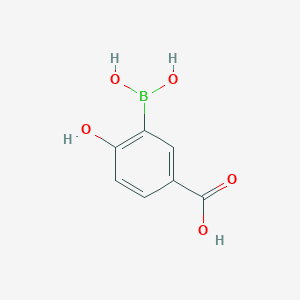
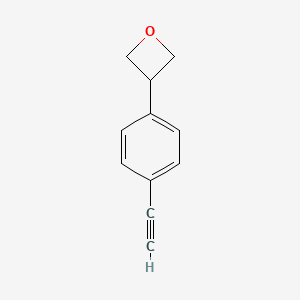
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)

![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)
